

isochorismic acid biosynthesis pathway in bacteria

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An In-depth Technical Guide to the Isochorismic Acid Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid is a pivotal branch-point metabolite derived from the shikimate pathway in bacteria, serving as a key precursor for the biosynthesis of a diverse array of primary and secondary metabolites. These include essential compounds such as menaquinone (vitamin K2), a vital component of the electron transport chain, and siderophores like enterobactin and pyochelin, which are crucial for iron acquisition. The biosynthesis of **isochorismic acid** from chorismate is catalyzed by the enzyme isochorismate synthase (ICS). In many bacteria, distinct ICS isoenzymes are dedicated to specific downstream pathways, subject to intricate regulatory controls in response to environmental cues like iron availability and oxygen tension. Given the absence of this pathway in humans and its critical role in bacterial survival and virulence, the enzymes involved represent attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core **isochorismic acid** biosynthesis pathway, its subsequent metabolic fates, regulatory mechanisms, quantitative enzymatic data, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of **isochorismic acid** marks a critical metabolic fork in the shikimate pathway. The central reaction is the enzymatic isomerization of chorismate to isochorismate,



catalyzed by Isochorismate Synthase (ICS, EC 5.4.4.2), an intramolecular transferase also known as isochorismate hydroxymutase.[1] This reaction is Mg²⁺-dependent and operates near equilibrium.[2][3]

In bacteria such as Escherichia coli, two distinct ICS enzymes channel chorismate into separate, vital metabolic pathways:[4][5]

- EntC: This ICS is primarily associated with the biosynthesis of the catecholate siderophore, enterobactin. Its expression is tightly regulated by iron availability.[4]
- MenF: This ICS directs the flow of isochorismate toward the biosynthesis of menaquinone (Vitamin K2), a critical electron carrier in the anaerobic respiratory chain.[4][6] Its activity is significantly increased under anaerobic conditions.[4]

Once synthesized, isochorismate is converted into various downstream products through distinct enzymatic branches.

Siderophore Biosynthesis

Siderophores are high-affinity iron-chelating compounds secreted by bacteria to scavenge iron from the environment. Isochorismate is a common precursor for catecholate-type siderophores.

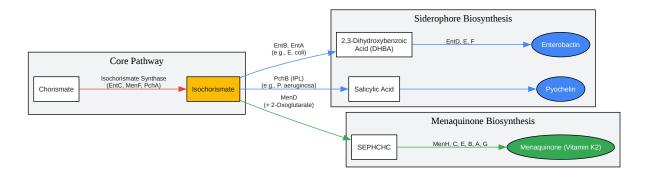
- Enterobactin Pathway (E. coli): Isochorismate is converted to 2,3-dihydro-2,3-dihydroxybenzoate (DHDB) and pyruvate by the isochorismatase domain of EntB.[7]
 Subsequently, the dehydrogenase EntA oxidizes DHDB to 2,3-dihydroxybenzoic acid (DHBA), a core building block of enterobactin.[1]
- Pyochelin Pathway (Pseudomonas aeruginosa): Isochorismate is converted directly to salicylic acid and pyruvate by the enzyme Isochorismate Pyruvate Lyase (IPL), PchB.[1][8]
 Salicylic acid is then incorporated into the siderophore pyochelin.[9]

Menaquinone (Vitamin K2) Biosynthesis

In the menaquinone pathway, the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, MenD, catalyzes the reaction of isochorismate with 2-oxoglutarate to form SEPHCHC.[6][10][11] This is the committed step diverting isochorismate into the menaquinone biosynthetic route.[12]



The overall pathway branching is visualized below.



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Caption: Overview of the bacterial **isochorismic acid** biosynthesis pathway and its major metabolic fates.

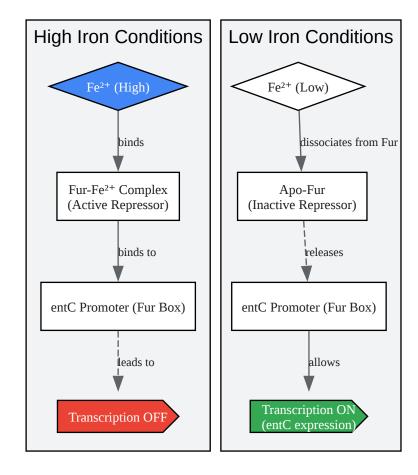
Regulation of Isochorismic Acid Biosynthesis

The flux of chorismate into the siderophore and menaquinone pathways is meticulously regulated at the transcriptional level to meet the metabolic needs of the cell.

Iron Regulation of the Enterobactin Pathway

The biosynthesis of enterobactin is induced under iron-limiting conditions. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.[13] In the presence of sufficient intracellular ferrous iron (Fe²⁺), Fur binds to a specific DNA sequence, the "Fur box," located in the promoter region of iron-regulated genes, acting as a transcriptional repressor.[14] The entC gene is part of the entCEBA operon, which is controlled by a bidirectional promoter region shared with the divergently transcribed fepB gene.[14][15] When iron levels are low, Fe²⁺ dissociates from Fur, causing Fur to release the DNA and allowing for the transcription of the ent operon and subsequent enterobactin synthesis.[14][16]





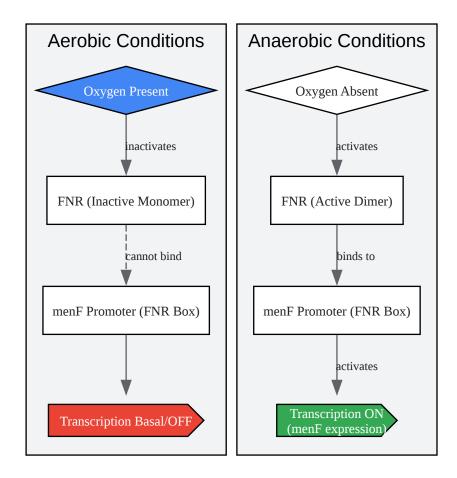
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Caption: Transcriptional regulation of the entC gene by the Fur repressor in response to iron levels.

Anaerobic Regulation of the Menaquinone Pathway

The expression of menF and other genes in the menaquinone pathway is upregulated under anaerobic conditions.[4] This switch is controlled by global transcriptional regulators that sense oxygen availability, most notably FNR (Fumarate and Nitrate Reductase regulator).[17][18] FNR is an oxygen-sensitive protein that, in the absence of oxygen, forms a dimer and binds to specific DNA sites (FNR boxes) in the promoter regions of its target genes, thereby activating the transcription of genes required for anaerobic respiration, including those in the men operon. [19]





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Caption: Transcriptional regulation of the menF gene by the FNR activator in response to oxygen.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core enzymes in the isochorismate pathway have been characterized in several bacterial species. A summary of this data is crucial for comparative analysis and for modeling metabolic flux.



Enzyme	Gene	Organism	Substrate (s)	Km (µM)	kcat	Referenc e(s)
Isochorism ate Synthase	MenF	E. coli	Chorismate	14	173 min ⁻¹	[20]
Isochorism ate	5	108 min ⁻¹	[20]			
PchA	P. aeruginosa	Chorismate	42 ± 2	0.0007 s ⁻¹	[9]	
Isochorism atase	EntB	E. coli	Isochorism ate	14.7	N/A	[21]
Isochorism ate Pyruvate Lyase	PchB	P. aeruginosa	Isochorism ate	14	N/A	[2]
Chorismate	150	N/A	[2]			
SEPHCHC Synthase	MenD	E. coli	Isochorism ate	0.053 (53 nM)	N/A	[10]
2- Oxoglutara te	1.5	N/A	[10]			

N/A: Data not available in the cited sources.

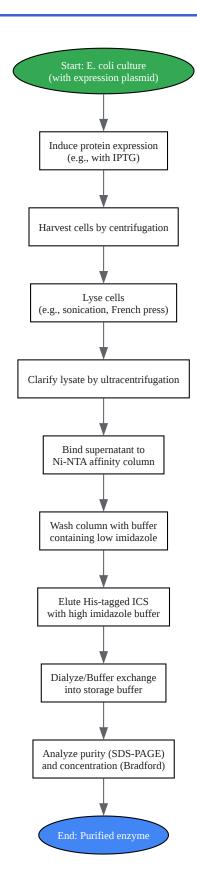
Experimental Protocols

Studying the isochorismate pathway requires robust methodologies for enzyme purification, activity assessment, and metabolite quantification.

Recombinant Isochorismate Synthase (ICS) Purification

This protocol describes a general workflow for the expression and purification of His-tagged ICS enzymes (e.g., EntC, MenF) from E. coli.





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Caption: Experimental workflow for the purification of recombinant His-tagged isochorismate synthase.

Methodology:

- Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the N- or C-terminally His-tagged ICS gene. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Harvesting and Lysis: Pellet the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).
 Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I). Lyse the cells by sonication or French press on ice.
- Clarification: Remove cell debris by ultracentrifugation (e.g., 40,000 x g, 45 min, 4°C).
- Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA resin column preequilibrated with lysis buffer.
- Wash and Elution: Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the tagged ICS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C.
- Analysis: Confirm protein purity by SDS-PAGE and determine the concentration using a method like the Bradford assay.

Isochorismate Synthase (ICS) Activity Assay

ICS activity can be measured directly by HPLC or through a coupled spectrophotometric assay.

A. HPLC-Based Direct Assay[2][22] This method directly measures the conversion of chorismate to isochorismate.

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- Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1-2 mM barium chorismate, and a suitable amount of purified ICS enzyme in a total volume of 200-400 μL.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by removing the enzyme, for example, by ultrafiltration using a 3-10 kDa molecular weight cut-off filter.
- Analysis: Inject the flow-through onto a reverse-phase HPLC system (e.g., C18 column).
 Separate chorismate and isochorismate using an appropriate gradient (e.g., of acetonitrile in an acidic aqueous buffer).
- Quantification: Monitor the elution of chorismate and isochorismate by UV absorbance (e.g., at 274-280 nm). Quantify the amount of product formed by comparing the peak area to a standard curve.
- B. Coupled Assay for Salicylate-Producing Pathways[2] For pathways where isochorismate is rapidly converted to salicylic acid, a coupled assay using an isochorismate pyruvate lyase (like PchB) can be used. This is also a sensitive method to confirm the product of the ICS reaction is indeed isochorismate.
- Reaction Mixture: Set up the ICS reaction as described above, but include an excess of purified PchB enzyme in the mixture.
- Incubation and Termination: Proceed with incubation and termination as for the direct assay.
- Analysis by Fluorometry: Since salicylic acid is fluorescent, it can be detected with high sensitivity. Analyze the sample by HPLC with a fluorescence detector (excitation ~305 nm, emission ~407 nm).[22]
- Quantification: Quantify the salicylic acid produced against a standard curve. The amount of salicylate is stoichiometric to the amount of isochorismate produced by the ICS.



LC-MS/MS for Metabolite Quantification in Bacterial Cultures

This protocol provides a general workflow for the extraction and relative or absolute quantification of isochorismate and related metabolites from bacterial cells.[23][24][25]

- Cell Culture and Quenching: Grow bacterial cultures to the desired growth phase under specific conditions (e.g., iron-replete vs. iron-depleted). Rapidly quench metabolic activity by mixing the culture with a cold solvent, such as 60% methanol at -48°C, to prevent metabolite turnover.
- Harvesting: Quickly pellet the quenched cells by centrifugation at low temperature.
- Metabolite Extraction: Extract metabolites from the cell pellet using a solvent mixture. A
 common method is to use a cold solvent like 80% acetone or a chloroform:methanol:water
 extraction protocol.[26] Vortex vigorously and incubate on ice.
- Clarification: Pellet the cell debris by centrifugation and collect the supernatant containing the metabolites.
- LC-MS/MS Analysis: Analyze the extract using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
 - Chromatography: Use a suitable column (e.g., HILIC or ion-pairing reverse phase) to separate the polar anionic metabolites like chorismate and isochorismate.
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the specific precursorto-product ion transitions for each metabolite of interest.
- Data Analysis: Quantify metabolites by comparing peak areas to those of authentic standards or, for improved accuracy, to stable isotope-labeled internal standards. Normalize data to cell number or total protein content.

Conclusion and Future Directions



The **isochorismic acid** pathway represents a central hub in bacterial metabolism, essential for the production of compounds critical for iron homeostasis and respiration. The dichotomy of the EntC and MenF systems in E. coli provides a fascinating example of how bacteria dedicate specific isoenzymes and regulatory circuits to control the flux of a common intermediate into distinct metabolic endpoints. The enzymes of this pathway, particularly the isochorismate synthases and the downstream-acting enzymes like MenD and PchB, are validated targets for the development of new antibacterial agents. Future research will likely focus on the discovery and optimization of potent and specific inhibitors for these enzymes, the structural elucidation of enzyme-inhibitor complexes to guide drug design, and a deeper understanding of the potential for metabolic crosstalk and channeling between these interconnected pathways.

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